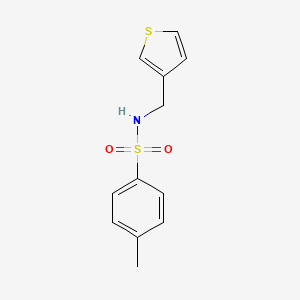

4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-10-2-4-12(5-3-10)17(14,15)13-8-11-6-7-16-9-11/h2-7,9,13H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVKSUHUSXGGJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl N Thiophen 3 Ylmethyl Benzenesulfonamide

Established Synthetic Routes to the Core Benzenesulfonamide (B165840) Scaffold

The benzenesulfonamide group is a cornerstone in medicinal chemistry, and its synthesis has been extensively developed. bohrium.comresearchgate.net These methods typically involve the formation of a sulfur-nitrogen bond, a reaction that can be achieved through several reliable routes.

The most conventional and widely employed method for constructing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. ekb.eg For the specific synthesis of the target compound, this would involve the reaction of thiophen-3-ylmethanamine with 4-methylbenzenesulfonyl chloride, also known as p-toluenesulfonyl chloride or tosyl chloride (TsCl). georganics.sk This reaction is a classic example of nucleophilic substitution at a sulfonyl center.

The reaction is typically carried out in the presence of an organic or inorganic base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid byproduct. ekb.egorgsyn.org The choice of solvent and reaction conditions can be adapted to the specific substrates. semanticscholar.org For instance, the synthesis of the closely related compound, 4-methyl-N-(3-methylphenyl)benzenesulfonamide, is achieved by treating the residual benzenesulfonyl chloride with m-toluidine (B57737) and then cooling the reaction mixture in ice-cold water to precipitate the solid product. nih.gov

Table 1: Key Reagents in Sulfonylation Reaction

| Reagent Role | Chemical Name | Common Abbreviation |

|---|---|---|

| Amine | thiophen-3-ylmethanamine | - |

| Sulfonyl Chloride | 4-methylbenzenesulfonyl chloride | TsCl |

The general applicability of this method is demonstrated by the synthesis of a wide array of N-substituted benzenesulfonamides. rsc.orgnih.gov The reaction of p-toluenesulfonyl chloride with aqueous methylamine, for example, is a key step in the preparation of p-tolylsulfonylmethylnitrosamide. orgsyn.org

For more complex benzenesulfonamide derivatives, multi-step synthetic sequences are often necessary. smolecule.com These strategies may involve the initial synthesis of a substituted aniline (B41778) or benzenesulfonyl chloride, followed by the sulfonamide-forming reaction. nih.gov A common approach begins with a substituted aniline, which undergoes a Sandmeyer-type reaction sequence. nih.gov The aniline is first diazotized with sodium nitrite (B80452) and hydrochloric acid, and the resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst to yield the corresponding benzenesulfonyl chloride. nih.gov This intermediate can then be reacted with an amine to afford the final sulfonamide. nih.gov

Another strategy involves modifying a pre-existing sulfonamide. For example, a nitro-substituted benzenesulfonamide can be synthesized and the nitro group subsequently reduced to an amine using reagents like tin(II) chloride. nih.gov This newly formed amino group can then undergo further reactions to build more complex structures. nih.gov These multi-step approaches provide the flexibility needed to introduce a variety of functional groups onto the benzenesulfonamide scaffold. smolecule.com

Synthesis of the Thiophene-3-ylmethyl Moiety and Coupling Strategies

The synthesis of the thiophene-containing portion of the molecule, thiophen-3-ylmethanamine, is a critical prerequisite for the final coupling step.

Thiophene (B33073) and its derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur. smolecule.com More direct routes to the required intermediate often start from commercially available thiophene precursors. For instance, 2-thiophene ethanol (B145695) can be prepared via a Grignard reaction of 2-bromothiophene (B119243) with magnesium, followed by a reaction with ethylene (B1197577) oxide. google.com While this produces a 2-substituted thiophene, similar principles can be applied to generate 3-substituted analogs. The direct synthesis of thiophen-3-yl-methylamine hydrochloride (CAS: 115132-84-8) has been documented, making this key intermediate accessible for synthesis. jwpharmlab.com

Table 2: Selected Methods for Thiophene Ring Synthesis

| Method Name | Reactants | Key Features |

|---|---|---|

| Gewald Reaction | Ketone, α-cyanoester, Sulfur | Forms a polysubstituted thiophene ring. smolecule.com |

| Paal-Knorr Thiophene Synthesis | 1,4-dicarbonyl compound, Sulfuring agent | A classic method for forming the thiophene heterocycle. |

With both the benzenesulfonyl chloride and the thiophene-containing amine in hand, the final coupling can be achieved.

Amidation: As described in section 2.1.1, the most direct approach is the N-sulfonylation (amidation) of thiophen-3-ylmethanamine with 4-methylbenzenesulfonyl chloride. ekb.eg This remains the foremost and most typical method for creating this type of N-S bond. ekb.eg

Alkylation: An alternative, though less common, route is the N-alkylation of a parent sulfonamide. In this scenario, 4-methylbenzenesulfonamide would be deprotonated with a suitable base to form a nucleophilic sulfonamide anion. This anion could then react with a thiophene-3-ylmethyl halide (e.g., 3-(chloromethyl)thiophene (B1314076) or 3-(bromomethyl)thiophene) in an SN2 reaction to form the final product. This approach is valuable when the amine is unstable or difficult to handle.

Advanced Synthetic Methodologies and Process Optimization

While traditional methods are robust, research continues to focus on developing more efficient, sustainable, and versatile synthetic routes to sulfonamides.

Modern methodologies often employ transition-metal catalysis to facilitate the formation of the C-N or S-N bond. bohrium.comthieme-connect.com Copper-catalyzed N-arylation of sulfonamides with boronic acids, for example, offers a powerful way to form N-arylsulfonamides. thieme-connect.commolaid.com Palladium, rhodium, and iron complexes have also been utilized as catalysts in various sulfonamide syntheses. bohrium.com

In a move towards greener chemistry, an environmentally benign electrochemical method has been reported for the oxidative coupling of thiols and amines to form sulfonamides. acs.org This process is driven by electricity, requires no sacrificial reagents or catalysts, and generates hydrogen as the only byproduct. acs.org Such methods offer significant advantages in terms of sustainability and process safety.

Furthermore, flow-based technology has been applied to sulfonamide synthesis, allowing for improved control over reaction conditions, enhanced safety, and easier scalability compared to traditional batch processes. bohrium.com These advanced methodologies represent the cutting edge of sulfonamide synthesis, aiming to optimize the production of important molecules like 4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide.

Catalytic Approaches in C-N Bond Formation

The formation of the nitrogen-sulfur bond in sulfonamides is a critical step in the synthesis of this compound. Traditionally, this is achieved by reacting a sulfonyl chloride with an amine. However, modern catalytic methods offer milder conditions and broader substrate scope.

Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, represent a significant advancement in C-N bond formation. These methods can be applied to the synthesis of N-arylsulfonamides. For instance, a heterogeneous Chan-Lam coupling reaction between sulfonyl azides and arylboronic acids has been achieved in methanol (B129727) at room temperature using a copper(I) complex immobilized on MCM-41 functionalized with L-proline. molaid.com This approach yields a variety of N-arylsulfonamides in excellent yields. molaid.com Another mild and efficient method involves the copper-catalyzed N-arylation of sulfonamides with boronic acids in water under ligand-free and aerobic conditions. molaid.com Furthermore, the reaction of tert-butyl N-sulfonylcarbamates with diaryliodonium salts at room temperature, catalyzed by copper, provides a synthetic route to N-arylsulfonamides while avoiding potentially genotoxic impurities. molaid.com

While these examples showcase the N-arylation of sulfonamides, the principles can be adapted for the synthesis of N-alkylsulfonamides like this compound, where thiophen-3-ylmethanamine is coupled with 4-methylbenzenesulfonyl chloride. The use of catalysts can lead to more efficient and environmentally friendly processes.

Green Chemistry Principles in Sulfonamide Synthesis

The application of green chemistry principles to the synthesis of sulfonamides aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing catalytic methods.

A significant advancement in green sulfonamide synthesis is the use of water as a solvent. A facile and environmentally benign synthesis of sulfonamides has been described that takes place in aqueous media under dynamic pH control. rsc.org This method utilizes equimolar amounts of the amino compound and the arylsulfonyl chloride, and notably, it does not require an organic base. rsc.org The product isolation is simplified to a filtration step after acidification, often yielding products with excellent purity without the need for further purification. rsc.org

Solvent-free, or neat, reaction conditions represent another cornerstone of green chemistry. The synthesis of N-alkyl and N-arylsulfonamides has been successfully carried out by the solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature. sci-hub.se Additionally, the use of recyclable catalysts, such as L-proline in the synthesis of thiophene-containing p-toluenesulfonamide (B41071) derivatives, aligns with green chemistry principles by allowing for the catalyst to be recovered and reused multiple times without a significant loss of activity. digitellinc.comresearchgate.net

Automation and Continuous Flow Synthesis for Research Scale

Automation and continuous flow chemistry are transforming chemical synthesis by enabling safer, more efficient, and scalable production of chemical compounds. These technologies are particularly advantageous for the synthesis of sulfonamides.

A fully automated flow-through process for the production of secondary sulfonamides has been developed. acs.orgnih.gov This system utilizes a binary reactor system and a "catch and release" protocol for the monoalkylation of primary sulfonamides, which allows for the generation of a library of compounds with high purity. acs.orgnih.gov The platform's ability to perform automated column regeneration further enhances its efficiency. acs.orgnih.gov

Continuous flow systems offer improved reaction safety and can accelerate reaction kinetics. researchgate.net Such systems have been employed for the synthesis of various active pharmaceutical ingredients. researchgate.net For the production of sulfonylurea compounds, rapid and highly efficient flow synthesis methodologies have been developed, achieving high yields and throughputs in both single-step and multi-step continuous flow processes. google.com The integration of artificial intelligence with continuous flow synthesis is also paving the way for program-controlled automatic process optimization, which can significantly reduce experimental costs. researchgate.net An automated continuous synthesis and isolation process has also been described for the scalable production of aryl sulfonyl chlorides, which are key precursors for sulfonamides. mdpi.com

Derivatization and Analogue Synthesis for Structural Diversification

The structural framework of this compound offers multiple points for modification to create a diverse library of analogues. These modifications can be systematically explored on the thiophene ring, the benzenesulfonamide moiety, and by incorporating other heterocyclic systems.

Modification of the Thiophene Ring and Bioisosteric Exploration

The thiophene ring is a key structural feature that can be modified to explore structure-activity relationships. The substitution of a ring carbon with sulfur in thiophene leads to significant changes in the electronic distribution and molecular geometry of a compound. researchgate.net Thiophene and its derivatives are important pharmacophores due to their diverse biological and pharmacological activities. researchgate.net

Bioisosterism is a strategy in medicinal chemistry used to replace a functional group with another that has similar physical or chemical properties, with the aim of enhancing the desired biological or physical properties of a compound while minimizing undesirable ones. The thiophene ring is considered a bioisostere of benzene (B151609), aniline, and phenol (B47542) due to similarities in size and electron density. nih.govresearchgate.netresearchgate.net The bioisosteric replacement of a benzene ring with a thiophene ring is a common strategy in drug design and has been shown to be well-tolerated in various biological targets. nih.govrsc.org This suggests that analogues of this compound where the thiophene is replaced by other aromatic or heteroaromatic rings could be of significant interest.

Substituent Effects on the Benzenesulfonamide Moiety

The benzenesulfonamide portion of the molecule provides another avenue for structural modification. The nature and position of substituents on the benzene ring can significantly influence the compound's properties.

Studies on various benzenesulfonamide derivatives have shown that the introduction of different functional groups, such as halogens (F, Cl), methyl, methoxy, and trifluoromethyl groups, can lead to varied biological activities. nih.govnih.gov For example, in a series of anti-influenza inhibitors, derivatives with fluoro or chloro substitutions on the benzenesulfonamide ring showed a 3- to 5-fold increase in inhibitory potency compared to the unsubstituted parent compound. nih.gov Conversely, the addition of methyl, methoxy, or trifluoromethyl groups generally resulted in reduced activity. nih.gov The position of the substituent on the benzene ring is also crucial for activity. nih.gov In a study of diarylamide derivatives, substitution at the meta position of the benzene ring yielded the highest activity, followed by the para position, with the ortho position resulting in the lowest activity. mdpi.com

These findings highlight the importance of systematic exploration of substituents on the benzenesulfonamide ring to optimize the properties of this compound analogues.

Hybrid Compound Design Incorporating Other Heterocycles

Creating hybrid molecules by combining the this compound scaffold with other heterocyclic rings is a promising strategy for developing new compounds with novel properties. Heterocyclic structures are prevalent in nature and are key components of many bioactive compounds. researchgate.net

Sulfonamides bearing five-membered heterocyclic rings have been shown to be particularly important for their biological applications. researchgate.net The synthesis of hybrid compounds incorporating heterocycles such as imidazole (B134444), 1,2,4-triazole, and benzimidazole (B57391) linked to a benzenesulfonamide fragment has been reported. mdpi.com For instance, molecular hybrids containing benzenesulfonamide and imidazole moieties have been synthesized and evaluated for their biological activity. mdpi.com The design of such hybrid compounds allows for the exploration of a wider chemical space and the potential for synergistic effects arising from the combination of different pharmacophores.

Structure Activity Relationship Sar and Medicinal Chemistry Principles

Elucidation of Essential Structural Features for Biological Potency

The benzenesulfonamide (B165840) group is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net It is a versatile moiety found in drugs with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and enzyme inhibition activities. researchgate.netrsc.org

A primary mechanism of action for many benzenesulfonamide-based drugs is the inhibition of metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases. mdpi.comacs.org The sulfonamide group (-SO₂NH₂) is a key zinc-binding group (ZBG). rsc.org In its deprotonated form, the sulfonamide nitrogen can coordinate with the Zn²⁺ ion located in the active site of the enzyme, effectively blocking its catalytic function. mdpi.comacs.org Molecular dynamics simulations have shown that the distance between the sulfonamide nitrogen atom and the zinc ion remains stable at approximately 2 Å, consistent with crystallographic data of protein-inhibitor complexes. acs.org Furthermore, the NH group within the sulfonamide linker has been identified as crucial for binding to the active site of target proteins. nih.gov

The stability and binding mode of the benzenesulfonamide core are fundamental to its function. In silico analyses of various benzenesulfonamide derivatives have demonstrated prominent stabilizing hydrophobic and charged interactions with amino acid residues within the target's active site, such as Tyrosine, Serine, Isoleucine, and Glutamine. nih.gov This core structure serves as the anchor, positioning the rest of the molecule for optimal interaction with the target.

Thiophene (B33073) and its derivatives are significant heterocyclic compounds in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govcognizancejournal.comencyclopedia.pub The incorporation of a thiophene ring into a drug molecule can significantly alter its physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions. nih.gov

Studies have shown that the placement of substituents (ortho, meta, or para) significantly impacts reactivity and biological activity. For example, in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, the electron transfer mechanism is dependent on the position of the nitro substituent on the phenyl ring. researchgate.net In SAR studies of anti-influenza benzenesulfonamide inhibitors, the introduction of small, electronegative groups like fluorine or chlorine at certain positions led to a 3- to 5-fold increase in inhibitory potency. nih.gov Conversely, the addition of other groups like methyl or methoxyl generally resulted in reduced antiviral activity. nih.gov

The electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—also play a critical role. Research on the synthesis of benzenesulfonamide derivatives has indicated that electron-donating groups can sometimes lead to higher yields compared to electron-withdrawing groups, suggesting an influence on the reactivity of the core structure. nih.gov The interplay of these electronic effects dictates the strength of the interaction with the target protein, thereby modulating the compound's biological efficacy.

Pharmacophore Modeling and Ligand Design Strategies

Pharmacophore modeling is a computational strategy used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov For sulfonamide derivatives, pharmacophore models typically highlight key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

These models serve as a blueprint for designing new, more potent ligands. For example, a five-featured pharmacophore model was developed for sulfonamide chalcone derivatives that act as α-glucosidase inhibitors, which could be used in virtual screening to find new potential drugs. nih.gov The design of novel benzenesulfonamide-based inhibitors often employs a "tail approach." This strategy involves attaching various chemical "tails" to the core sulfonamide structure. These tails are designed to interact with specific regions within the middle and outer parts of the enzyme's active site cavity, thereby increasing both potency and selectivity for the target isoform. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how changes in molecular descriptors (e.g., lipophilicity, electronic properties, size) affect activity, QSAR models can predict the potency of newly designed molecules. chemijournal.com

Several 3D-QSAR studies have been successfully applied to series of benzenesulfonamide derivatives to develop predictive models for their biological activity against various targets. benthamdirect.comresearchgate.net Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models generate 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity.

For example, 3D-QSAR models developed for benzenesulfonamide derivatives as 12-lipoxygenase inhibitors yielded statistically significant results, indicating their predictive power. benthamdirect.com Similarly, models for Hepatitis B virus capsid assembly inhibitors showed high predictive ability. researchgate.net These predictive models are invaluable tools in medicinal chemistry, enabling the rational design and optimization of lead compounds by guiding chemists on which structural modifications are most likely to enhance biological activity.

Interactive Data Tables

Table 1: Key Structural Features and Their Roles A summary of the essential components of 4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide and their contribution to its biological potential.

| Structural Component | Primary Role in Biological Interaction | Relevant Findings |

| Benzenesulfonamide Core | Acts as a key pharmacophore, often binding to metal ions (e.g., Zn²⁺) in enzyme active sites. rsc.orgmdpi.com | The sulfonamide nitrogen coordinates with the zinc ion, while the NH group is crucial for binding to the target protein. acs.orgnih.gov |

| Thiophene Ring | Contributes to the overall biological activity profile and enhances drug-receptor interactions. nih.govresearchgate.net | Thiophene is a privileged scaffold in medicinal chemistry, found in many approved drugs and known for diverse biological activities. nih.govresearchgate.net |

| Methyl Group (on Benzene) | Modulates electronic properties and steric interactions within the binding site. | Substituent position and nature (electron-donating/withdrawing) significantly impact potency. nih.govnih.gov |

| Methylene (B1212753) Linker (-CH₂-) | Provides conformational flexibility, allowing optimal positioning of the thiophene ring relative to the sulfonamide core. | Flexibility influences inhibitory activity and isoform selectivity in related compounds. researchgate.net |

Table 2: QSAR Model Parameters for Benzenesulfonamide Derivatives Representative statistical parameters from various QSAR studies on benzenesulfonamide analogs, demonstrating the predictive power of these models.

| QSAR Model | Target/Activity | r² (Goodness of Fit) | q² (Internal Predictability) | r²_pred (External Predictability) | Reference |

| CoMFA | 12-Lipoxygenase Inhibition | 0.983 | 0.708 | Not Reported | benthamdirect.com |

| CoMSIA | 12-Lipoxygenase Inhibition | 0.981 | 0.735 | Not Reported | benthamdirect.com |

| CoMFA | HBV Capsid Assembly Inhibition | 0.998 | 0.625 | 0.837 | researchgate.net |

| CoMSIA | HBV Capsid Assembly Inhibition | 0.987 | 0.645 | 0.698 | researchgate.net |

Descriptor Analysis and Feature Importance

In the absence of specific quantitative structure-activity relationship (QSAR) studies for this compound, a descriptor analysis can be postulated based on the well-established medicinal chemistry principles of its core components: the benzenesulfonamide and the thiophene moieties. Molecular descriptors are numerical values that characterize the properties of a molecule and are crucial in understanding how these properties influence biological activity. The key features of this compound can be dissected to highlight their potential importance in molecular interactions with biological targets.

The benzenesulfonamide core is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. Its primary role often involves acting as a hydrogen bond donor and acceptor, which is critical for binding to enzyme active sites. For instance, the sulfonamide group is a key feature in inhibitors of carbonic anhydrase, where it coordinates with a zinc ion in the enzyme's active site.

The thiophene ring, a bioisostere of the benzene (B151609) ring, is another privileged scaffold in medicinal chemistry. Its inclusion in a molecule can modulate lipophilicity and metabolic stability. The sulfur atom in the thiophene ring can also participate in hydrogen bonding and other non-covalent interactions.

A hypothetical analysis of the key descriptors for this compound and their potential impact on biological activity is presented below. These descriptors can be categorized into electronic, steric, and lipophilic properties.

Table 1: Key Molecular Descriptors and Their Potential Influence on the Biological Activity of this compound

| Descriptor Category | Specific Descriptor | Structural Feature | Potential Importance in Biological Activity |

| Electronic | pKa | Sulfonamide NH | The acidity of the sulfonamide proton can be crucial for its ability to act as a hydrogen bond donor or to exist in an ionized state, which can be critical for binding to metallic ions in enzyme active sites. |

| Partial Atomic Charges | Sulfonyl oxygens, thiophene sulfur | The negative partial charges on the sulfonyl oxygens make them strong hydrogen bond acceptors. The sulfur atom of the thiophene ring can also engage in specific interactions. | |

| Aromaticity | Benene and thiophene rings | The aromatic nature of both rings allows for π-π stacking interactions with aromatic amino acid residues in a protein binding pocket. | |

| Steric | Molecular Volume | Overall molecule | The size and shape of the molecule determine its ability to fit into a specific binding site. |

| Torsional Angles | Linker between the rings | The flexibility of the methylene linker allows the molecule to adopt different conformations to optimize its binding to a target. | |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Entire molecule | This descriptor is a measure of the molecule's overall lipophilicity, which influences its solubility, absorption, distribution, and ability to cross cell membranes. |

The importance of these features can be further elucidated by considering the distinct contributions of the three main structural components of this compound: the p-toluenesulfonyl group, the methylene linker, and the thiophene-3-yl moiety.

Table 2: Feature Importance Analysis of Structural Components

| Structural Component | Key Features | Potential Contribution to Activity |

| p-Toluenesulfonyl | - Aromatic ring- Sulfonamide group- Methyl group | The aromatic ring can participate in hydrophobic and π-stacking interactions. The sulfonamide group is a critical hydrogen bonding motif. The para-methyl group can provide additional hydrophobic interactions and influence the electronic properties of the benzene ring. |

| Methylene Linker | - Flexible single bonds | Provides conformational flexibility, allowing the aromatic and heterocyclic rings to orient themselves optimally within a binding pocket. |

| Thiophene-3-yl | - Heteroaromatic ring- Sulfur atom | The thiophene ring can engage in hydrophobic and aromatic interactions. The position of the sulfur atom (at the 3-position of the linker) influences the overall geometry and electronic distribution of the molecule compared to a 2-substituted thiophene. |

An article on the computational chemistry and molecular modeling of This compound cannot be generated as requested.

A thorough review of scientific literature and chemical databases reveals a lack of specific published research focusing on the computational and molecular modeling studies for the exact compound "this compound." While studies exist for other thiophene sulfonamide derivatives, the strict requirement to focus solely on this specific molecule prevents the inclusion of data from related compounds.

Therefore, detailed, and scientifically accurate information required to populate the requested sections and subsections—including molecular docking simulations, prediction of binding modes, analysis of interacting residues, virtual screening, and molecular dynamics simulations—is not available in the public domain for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, QM/MM)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. nih.govnih.gov These calculations provide a fundamental understanding of a molecule's geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) calculations are frequently employed to optimize the molecular geometry and analyze the electronic properties of sulfonamide derivatives. nih.govmdpi.com For 4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide, DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, can be used to predict its three-dimensional structure and vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra. nih.gov

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. irjweb.comwikipedia.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For sulfonamide derivatives, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed across the sulfonyl group, indicating the likely sites for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT Note: The values presented in this table are hypothetical and are based on typical ranges observed for similar sulfonamide derivatives in the literature. Actual values would require specific DFT calculations for this exact molecule.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Understanding the forces that drive the binding of a ligand to its biological target is crucial for rational drug design. Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of a ligand-receptor complex. These calculations dissect the binding energy into various components, providing insight into the key interactions responsible for binding affinity. researchgate.net

For this compound, these calculations would typically involve:

Van der Waals Interactions: These are attractive forces arising from temporary fluctuations in electron density and are crucial for shape complementarity between the ligand and the binding pocket.

Electrostatic Interactions: These include interactions between charged or polar groups, such as hydrogen bonds and salt bridges. The sulfonamide moiety is a key hydrogen bond donor and acceptor, often forming critical interactions with receptor active sites. mdpi.com

Solvation Energy: This term accounts for the energy cost of desolvating the ligand and the receptor's binding site upon complex formation. It is divided into polar and non-polar contributions.

By analyzing these energetic contributions, researchers can identify which parts of the molecule are most important for binding and how modifications to the structure might improve potency and selectivity.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. nih.govnih.gov Various computational models and software are used to predict these properties based on the molecule's structure. nih.gov

The pharmacokinetic behavior of a drug is heavily influenced by its physicochemical properties. Computational tools can rapidly calculate these properties for novel compounds like this compound. Key parameters include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov

These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict oral bioavailability. researchgate.net For instance, a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. The presence of the thiophene (B33073) ring and the sulfonamide group will significantly influence these properties. encyclopedia.pubnih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound Note: These values are predictions generated from computational models and serve as an estimation of the compound's likely properties.

| Property | Predicted Value | Pharmacokinetic Relevance |

|---|---|---|

| Molecular Weight | 281.38 g/mol | Influences diffusion and absorption (within Lipinski's rule) |

| logP (Lipophilicity) | 2.9 | Affects solubility, absorption, and membrane permeability |

| Topological Polar Surface Area (TPSA) | 66.9 Ų | Correlates with transport properties and membrane penetration |

| Hydrogen Bond Donors | 1 | Influences solubility and binding (within Lipinski's rule) |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding (within Lipinski's rule) |

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut |

| Blood-Brain Barrier Permeability | Low | Indicates potential for CNS activity or side effects |

Predicting a compound's metabolic fate is essential for understanding its duration of action and potential for forming toxic byproducts. Computational models, often based on known metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) superfamily, can predict the likely sites of metabolism (SOMs) on a molecule. nih.gov

For this compound, several metabolic pathways can be anticipated:

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or sulfone. The ring itself can also undergo epoxidation, which can sometimes lead to the formation of reactive metabolites. researchgate.net

Hydroxylation of Aromatic Rings: The p-methyl group on the benzene (B151609) ring is a likely site for hydroxylation, a common metabolic transformation.

N-Dealkylation: While less common for this specific structure, cleavage of the bond between the nitrogen and the thiophen-3-ylmethyl group could occur.

Computational stability analysis evaluates the likelihood of a compound being degraded by metabolic enzymes. This helps in identifying potential metabolic liabilities in a drug candidate, which can then be addressed through structural modifications to block metabolic hotspots and improve the compound's half-life and safety profile. researchgate.net

Advanced Structural Analysis and Biophysical Characterization

X-ray Crystallography

Single Crystal X-ray Diffraction of 4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. This technique involves irradiating a single crystal of the substance with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

As of the latest literature review, a publicly available single crystal X-ray diffraction structure for this compound has not been reported. The determination of its crystal structure would provide crucial information, including:

Crystallographic Parameters: The crystal system, space group, and unit cell dimensions.

Molecular Conformation: The precise spatial arrangement of the tosyl group, the sulfonamide linkage, and the thiophene (B33073) ring.

Torsional Angles: The dihedral angles that define the orientation of the different molecular fragments relative to each other.

A hypothetical data table for such an analysis is presented below, pending experimental determination.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Co-Crystallization with Target Proteins for High-Resolution Interaction Mapping

To understand how this compound interacts with its biological targets, co-crystallization with a target protein followed by X-ray diffraction analysis is an invaluable technique. This method can reveal the precise binding mode of the ligand within the protein's active site, identifying key amino acid residues involved in the interaction. Such information is instrumental in structure-based drug design and in understanding the molecular basis of the compound's activity.

Currently, there are no published reports on the co-crystallization of this compound with any target proteins. Future studies in this area would be highly beneficial to map its interactions at an atomic level.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The analysis of the crystal packing of this compound would reveal the nature and geometry of non-covalent interactions that stabilize the crystal lattice. These interactions, which include hydrogen bonds, van der Waals forces, and potentially π-stacking between the aromatic rings, are also relevant for understanding its binding to biological targets.

Without an experimentally determined crystal structure, a detailed analysis of these interactions for this compound cannot be performed.

Solution-State Structural and Interaction Studies

While X-ray crystallography provides a static picture of a molecule in the solid state, solution-state techniques are essential for understanding its structure, dynamics, and interactions in a more biologically relevant environment.

Advanced NMR Spectroscopy for Solution Conformation and Protein-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. Advanced NMR techniques can be used to determine the solution conformation of this compound and to map its binding interface with target proteins.

Experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, for the closely related analog, 4-methyl-N-(thiophen-3-yl)benzenesulfonamide, the following NMR data has been reported:

¹H NMR (400 MHz, CDCl₃): δ 7.67 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 7.6 Hz, 2H), 7.16 (t, J = 4.0 Hz, 1H), 7.09 (s, 1H), 6.87-6.83 (m, 2H), 2.38 (s, 3H). rsc.org

¹³C NMR (100 MHz, CDCl₃): δ 143.9, 136.0, 134.3, 129.6, 127.3, 125.6, 123.3, 113.9, 21.5. rsc.org

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to determine through-space proximities of protons in this compound, providing insights into its preferred solution conformation. Furthermore, protein-observed NMR experiments like Chemical Shift Perturbation (CSP) mapping and Saturation Transfer Difference (STD) NMR could identify the binding site and characterize the interaction with target proteins.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It is widely used to determine the kinetics (association and dissociation rate constants) and thermodynamics (affinity) of ligand-protein binding.

In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

There is currently no published data from SPR studies involving this compound. Such studies would be crucial for quantifying its binding affinity and kinetics with its biological targets, providing key information for its development as a potential therapeutic agent. A hypothetical data table for SPR analysis is shown below.

| Kinetic/Thermodynamic Parameter | Value |

| Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Data not available |

| Dissociation Rate Constant (kₔ) (s⁻¹) | Data not available |

| Equilibrium Dissociation Constant (Kₗ) (M) | Data not available |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. This method provides a comprehensive thermodynamic profile of the interaction in a single experiment. The direct measurement of heat allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering deep insights into the nature of the binding forces.

A typical ITC experiment involves the incremental titration of a ligand solution into a sample cell containing a macromolecule solution at a constant temperature. As the ligand binds to the macromolecule, heat is either released (exothermic reaction) or absorbed (endothermic reaction). The ITC instrument measures these minute heat changes with high sensitivity. The resulting data is a plot of heat change per injection as a function of the molar ratio of the ligand to the macromolecule.

Detailed analysis of this binding isotherm allows for the elucidation of key thermodynamic parameters that characterize the molecular interaction. The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions upon binding. The entropy change (ΔS) reflects the changes in conformational and solvent entropy during the binding process. Together, these parameters provide a complete thermodynamic signature of the binding event.

Despite a thorough search of scientific literature and databases, no specific Isothermal Titration Calorimetry (ITC) data for the binding of This compound to any biological target has been publicly reported. Consequently, a data table detailing the thermodynamic parameters of binding for this specific compound cannot be provided at this time. Further experimental studies are required to determine its thermodynamic binding profile.

Preclinical Pharmacological Profiling in Vitro and Animal Models

In Vitro Pharmacokinetic Properties

Plasma Protein Binding and Stability

No information regarding the extent to which 4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide binds to plasma proteins or its stability in plasma has been reported in the available literature.

Metabolic Stability in Microsomal and Hepatocyte Systems

There are no published studies detailing the metabolic stability of this compound in liver microsomes or hepatocytes, which would be essential for predicting its metabolic clearance.

Permeability and Absorption Studies (e.g., Caco-2, PAMPA)

Data from in vitro models such as Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA), which are used to predict intestinal absorption, could not be found for this compound.

In Vivo Efficacy Studies in Relevant Animal Disease Models

Dose-Response Relationships in Preclinical Models

No in vivo studies have been published that would establish a dose-response relationship for this compound in any animal models of disease.

Pharmacodynamic Biomarker Modulation in Animal Models

There is no available information on the effect of this compound on any pharmacodynamic biomarkers in animal models that would indicate its mechanism of action or target engagement.

Preliminary Pharmacokinetic Profiling in Animal Models (e.g., Oral Bioavailability)

Comprehensive searches of scientific literature and databases did not yield specific preclinical pharmacokinetic data for the compound this compound. Consequently, information regarding its oral bioavailability, absorption, distribution, metabolism, and excretion (ADME) in animal models is not currently available in the public domain.

The preclinical development of a novel chemical entity typically involves in vitro and in vivo studies to characterize its pharmacokinetic profile. These studies are essential to understand how the organism affects the drug and to establish a foundation for potential future clinical trials. The lack of published data for this compound suggests that such studies may not have been conducted, or the results have not been publicly disclosed.

Further research would be required to determine the pharmacokinetic properties of this specific compound.

Future Research Directions and Therapeutic Potential of 4 Methyl N Thiophen 3 Ylmethyl Benzenesulfonamide

Exploration of Novel Biological Activities and Therapeutic Indications

Currently, there is no specific research data outlining the novel biological activities or therapeutic indications for 4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide. The general class of sulfonamides is known for a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. evitachem.com Thiophene-containing compounds have also demonstrated a remarkable breadth of bioactivities, such as antimicrobial, antiviral, and anti-inflammatory effects. encyclopedia.pub Future research would need to focus on in-vitro and in-vivo studies to determine if this compound exhibits any of these properties and to identify its specific molecular targets.

Development of Advanced Analogues with Improved Efficacy and Target Selectivity

The development of advanced analogues of this compound is a hypothetical future step, contingent on the discovery of a primary biological activity. Once a lead activity is identified, medicinal chemists could synthesize a library of related compounds to establish a structure-activity relationship (SAR). Modifications to the tolyl and thiophene (B33073) rings, as well as the sulfonamide linkage, could be systematically explored to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of various derivatives is a common strategy to improve the pharmacological profile of a lead compound. evitachem.com

Rational Design of Prodrugs and Delivery Systems

The rational design of prodrugs and novel delivery systems for this compound would be a subsequent phase of research, aimed at overcoming any identified limitations in its drug-like properties, such as poor solubility or unfavorable pharmacokinetics. Prodrug strategies can be employed to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of a parent drug molecule. However, without initial data on the compound's properties, any discussion of prodrug design remains speculative.

Integration of Artificial Intelligence and Machine Learning in Future Drug Discovery Efforts

Q & A

Advanced Research Question

- Calcium Flux Assays : For GPR120 antagonism (e.g., inhibition of linoleic acid-induced Ca²⁺ accumulation) .

- Microscale Thermophoresis (MST) : To measure binding constants (Kd) with low sample consumption.

- SAR Libraries : Synthesize analogs with systematic substituent variations (e.g., halogen, alkyl, aryl) and test against target panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.